4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of the nitrophenyl group adds to its complexity and potential reactivity. Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with biological macromolecules. The nitrophenyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The oxadiazole ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Uniqueness
4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials .
Properties
IUPAC Name |
5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-3-1-10(2-4-11)13-15-12(16-20-13)9-5-7-14-8-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLWVSOSLPOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319864 | |
Record name | 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665843 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364627-74-7 | |
Record name | 5-(4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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